
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in scientific research as a potential therapeutic agent. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, unlike THC, CP-47,497 is not derived from natural sources and is not considered a controlled substance.
作用機序
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide works by binding to the cannabinoid receptors in the brain and the peripheral nervous system. These receptors are part of the endocannabinoid system, which plays a significant role in regulating various physiological processes, including pain sensation, appetite, and mood. The binding of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide to these receptors results in the activation of various signaling pathways, leading to the observed effects.
Biochemical and Physiological Effects
The effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide are primarily mediated through the activation of the endocannabinoid system. Studies have shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide can reduce pain sensation, increase appetite, and improve mood. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions.
実験室実験の利点と制限
The advantages of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments include its high potency and selectivity for the cannabinoid receptors. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is not derived from natural sources, making it easier to control and standardize. However, the limitations of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments include its complex synthesis process and limited availability.
将来の方向性
There are several potential future directions for research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One area of interest is the development of novel analogs of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide that may have improved therapeutic properties. Additionally, further research is needed to determine the long-term effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide on the endocannabinoid system and other physiological processes. Finally, studies are needed to determine the safety and efficacy of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in humans, which will be essential for its potential use as a therapeutic agent.
合成法
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a complex process that requires specialized knowledge and equipment. The chemical structure of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is highly complex, and its synthesis requires a high degree of precision and accuracy.
科学的研究の応用
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been the focus of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the potential use of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide as a treatment for pain. Studies have shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has analgesic properties that may be useful in the treatment of chronic pain conditions.
特性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-4-5-13(20)17-10(2)15-18-14(19-21-15)11-6-8-12(16)9-7-11/h6-10H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAQSYZJKRUKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
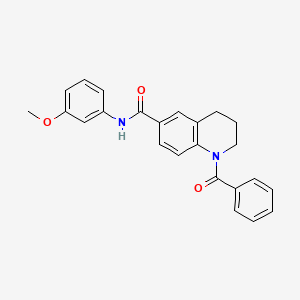
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)

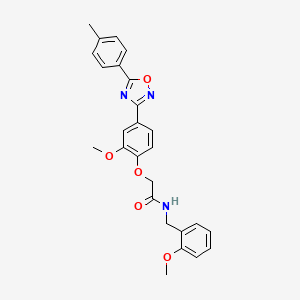
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
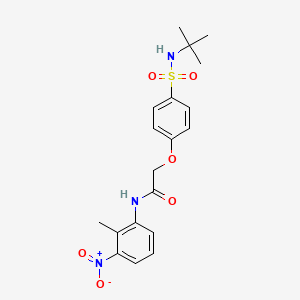
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
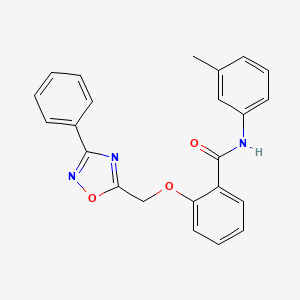
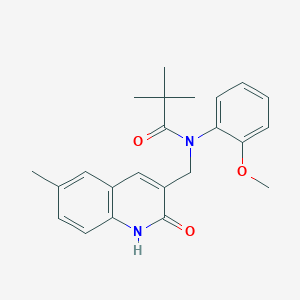
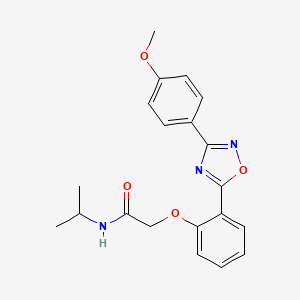
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
